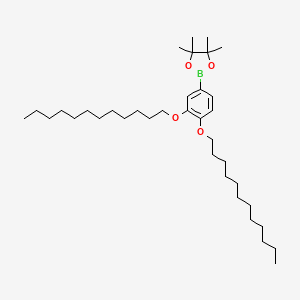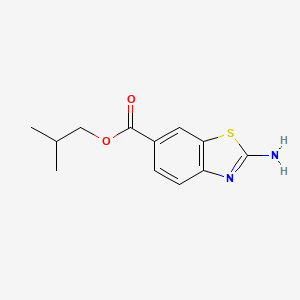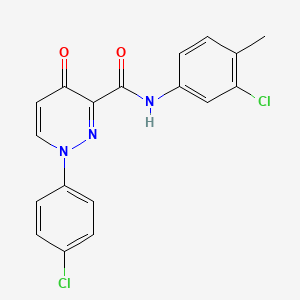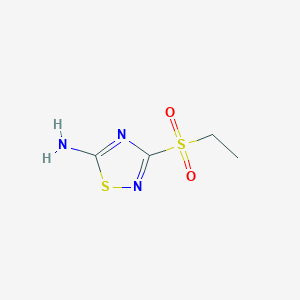![molecular formula C10H11N3S2 B12222598 5-{[(2-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B12222598.png)
5-{[(2-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(2-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine is a chemical compound belonging to the class of 1,3,4-thiadiazoles. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound also features a sulfanyl group attached to a 2-methylphenylmethyl moiety. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylbenzyl chloride with thiourea to form the intermediate 2-methylbenzylthiourea. This intermediate is then cyclized using phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{[(2-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the thiadiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted aromatic and thiadiazole derivatives.
Scientific Research Applications
5-{[(2-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{[(2-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to certain receptors, modulating their activity.
Signal Transduction: The compound could interfere with signal transduction pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine: Similar structure but with dichlorophenyl substitution.
5-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine: Contains a thiazole ring instead of a phenyl ring.
Uniqueness
5-{[(2-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H11N3S2 |
|---|---|
Molecular Weight |
237.3 g/mol |
IUPAC Name |
5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H11N3S2/c1-7-4-2-3-5-8(7)6-14-10-13-12-9(11)15-10/h2-5H,6H2,1H3,(H2,11,12) |
InChI Key |
XBMJFEKPHIRGMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine](/img/structure/B12222515.png)

![1-(Morpholin-4-yl)-2-{4-[(pyrimidin-4-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12222520.png)

![7-(5-chloro-2-methylphenyl)-2-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12222534.png)

![n-[(1-Isopropyl-1h-pyrazol-5-yl)methyl]-1-methyl-1h-pyrazol-4-amine](/img/structure/B12222544.png)
![(4Z)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12222547.png)


![N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12222607.png)
![2-(Piperidine-1-carbonyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}morpholine](/img/structure/B12222608.png)
![4-[2-(1-benzofuran-2-yl)-2-oxoethyl]-2-ethyl-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12222609.png)

